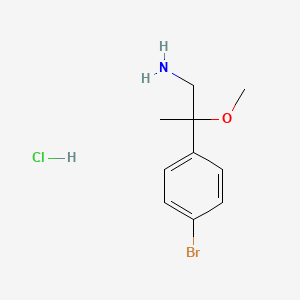
2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of acetophenone to produce 4-bromoacetophenone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form 1-(4-bromophenyl)-2-propanone. The next step involves the reductive amination of this ketone with methoxyamine hydrochloride to yield the desired amine. The final product is obtained by converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oximes, while reduction can produce dehalogenated or demethylated derivatives.
科学研究应用
2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing the release and uptake of neurotransmitters. This can affect various physiological processes, including mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-methoxypropan-1-amine hydrochloride
- 2-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride
- 2-(4-Methylphenyl)-2-methoxypropan-1-amine hydrochloride
Uniqueness
2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a valuable intermediate in organic synthesis.
属性
分子式 |
C10H15BrClNO |
|---|---|
分子量 |
280.59 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-10(7-12,13-2)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |
InChI 键 |
UDMHNJFUADXHIA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)(C1=CC=C(C=C1)Br)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
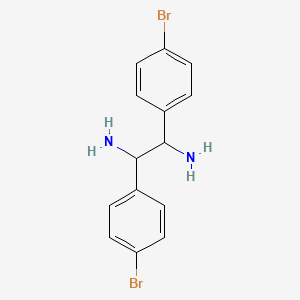

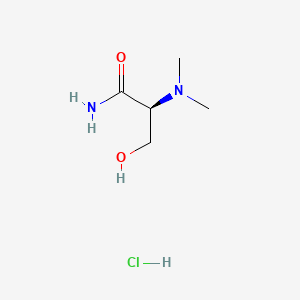
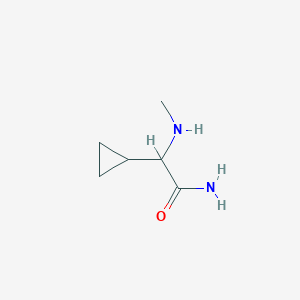

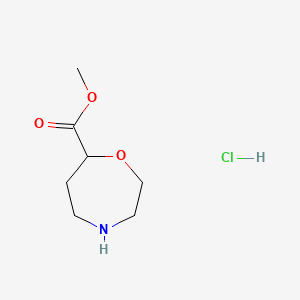

![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)



